molecular formula C17H17F2N3O5 B4338980 DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE

DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE

Cat. No.: B4338980
M. Wt: 381.33 g/mol
InChI Key: YXSMKYUMSDQHEI-UHFFFAOYSA-N
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Description

Dimethyl 5-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)isophthalate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a difluoromethyl group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-(difluoromethyl)-5-methyl-1H-pyrazole with dimethyl 5-aminoisophthalate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)isophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Dimethyl 5-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)isophthalate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[N-(3,5-difluorophenyl)glycyl]amino}isophthalate
  • Dimethyl 5-{[3-(trifluoromethyl)phenoxy]acetyl}amino)isophthalate

Uniqueness

Dimethyl 5-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)isophthalate stands out due to its unique combination of a pyrazole ring and a difluoromethyl group. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

dimethyl 5-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O5/c1-9-4-13(15(18)19)21-22(9)8-14(23)20-12-6-10(16(24)26-2)5-11(7-12)17(25)27-3/h4-7,15H,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSMKYUMSDQHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE
Reactant of Route 2
Reactant of Route 2
DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE
Reactant of Route 3
Reactant of Route 3
DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE
Reactant of Route 4
Reactant of Route 4
DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE
Reactant of Route 5
Reactant of Route 5
DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE
Reactant of Route 6
Reactant of Route 6
DIMETHYL 5-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE

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